molecular formula C12H10ClNO B6367180 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261994-09-5

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367180
CAS RN: 1261994-09-5
M. Wt: 219.66 g/mol
InChI Key: CRHDGONKWVJNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% (4CMP-95) is a synthetic organic compound used in a variety of scientific research applications. It is an aromatic heterocyclic compound that is used as a building block for the synthesis of other compounds, as well as for the study of biochemical and physiological effects. 4CMP-95 is a versatile compound that can be used in a variety of laboratory experiments, and its potential applications are numerous.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications. It is used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological effects, as well as in the study of drug metabolism. Additionally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the binding of the drug. This inhibits the enzyme’s ability to catalyze the reaction and prevents the drug from being metabolized.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, as well as to inhibit the growth of bacteria and fungi. Additionally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. Additionally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and can be easily synthesized.
However, there are some limitations to the use of 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is a potentially hazardous compound, and proper safety precautions must be taken when handling it. Additionally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is not very soluble in water, and thus it may be difficult to work with in aqueous solutions.

Future Directions

There are numerous potential future directions for the use of 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%. It could be used for the synthesis of more complex compounds, such as pharmaceuticals and agrochemicals. It could also be used in the development of new drugs and drug delivery systems. Additionally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% could be used in the study of biochemical and physiological effects, as well as in the study of drug metabolism. Finally, 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% could be used in the development of new materials, such as polymers and dyes.

Synthesis Methods

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95% is synthesized through a three-step process. The first step involves the reaction of 4-methylphenol with chloroform in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with pyridine in the presence of a base, such as sodium hydroxide. The final step involves the reaction of the resulting product with a reducing agent, such as sodium borohydride. This results in the formation of 4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine, 95%.

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)10-4-5-14-12(15)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHDGONKWVJNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682846
Record name 4-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methylphenyl)-2-hydroxypyridine

CAS RN

1261994-09-5
Record name 4-(3-Chloro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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